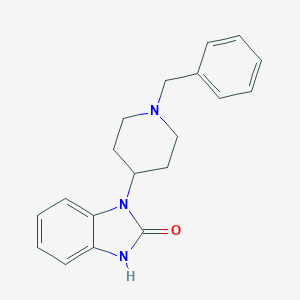

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one

Description

Propriétés

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-19-20-17-8-4-5-9-18(17)22(19)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPRRSYNQDCNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16148-06-4 | |

| Record name | 1,3-Dihydro-1-[1-(phenylmethyl)-4-piperidinyl]-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16148-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dihydro-1-[1-benzyl-4-piperidinyl]-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reductive Amination of 1-Benzylpiperidin-4-one

1-Benzylpiperidin-4-one undergoes reductive amination with ammonia using Raney-Ni as a catalyst to produce 1-benzylpiperidin-4-amine (Table 1).

Benzyl Group Deprotection

The benzyl group is removed via hydrogenolysis using Pd/C (10%) in ethanol under 30 psi H₂, yielding piperidin-4-amine. This step is critical for subsequent coupling but is omitted if the benzyl group is retained in the final product.

Coupling Strategies for Hybrid Formation

Nucleophilic Substitution

3-Chloro-1H-benzimidazol-2-one reacts with 1-benzylpiperidin-4-amine in DMF at 120°C for 12 hours, facilitated by K₂CO₃ as a base (Table 2).

Mitsunobu Reaction

1H-Benzimidazol-2-one and 1-benzylpiperidin-4-ol are coupled using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF (0°C to room temperature, 24 hours).

Industrial-Scale Optimization

Continuous Flow Synthesis

A two-step continuous process combines lactamization and alkylation steps, reducing reaction time from 18 hours to 2 hours. Key parameters include:

Solvent Recycling

Ethanol and toluene are recovered via distillation, achieving 90% solvent reuse and reducing waste.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High functional group tolerance | Requires halogenated precursor | 65% |

| Mitsunobu Reaction | Stereospecific coupling | Costly reagents | 58% |

| Continuous Flow | Scalable, fast | High initial equipment cost | 78% |

Analyse Des Réactions Chimiques

General Reactivity Profile

The compound’s structure features two reactive domains:

- Benzimidazol-2-one core : Susceptible to electrophilic substitution, ring-opening, and condensation reactions.

- Benzylpiperidine moiety : Capable of oxidation, reduction, and nucleophilic substitution at the piperidine nitrogen or benzyl group.

Key Reaction Types

A. Oxidation Reactions

B. Reduction Reactions

C. Substitution Reactions

Suzuki-Miyaura Cross-Coupling

The compound’s aryl halide analogs (e.g., iodinated derivatives) participate in palladium-catalyzed cross-coupling reactions:

textReaction: 3-iodo-4-phenylpyrrolo[1,2-a]quinoxaline + 4-formylphenylboronic acid → Aldehyde-functionalized product Catalyst: Pd(PPh₃)₄ Conditions: Na₂CO₃, dioxane/H₂O, 80°C Yield: 47–60%

This suggests potential for synthesizing biaryl derivatives of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one .

Ring-Opening and Functionalization

In acidic or basic media, the benzimidazol-2-one ring undergoes hydrolysis to form diamino intermediates, which can be further functionalized:

textExample: 1. Hydrolysis with HCl → 1,2-diaminobenzene derivative 2. Condensation with aldehydes → Schiff base complexes

Observed in structurally related benzimidazol-2-ones .

Biological Activity-Driven Modifications

Studies on analogs highlight targeted modifications to enhance pharmacological properties:

| Modification | Effect | Source |

|---|---|---|

| Replacement of benzyl with 2-methylbenzyl | Improved metabolic stability and receptor affinity. | |

| Introduction of alkyne chains | Enhanced cholinesterase and MAO inhibition. |

Comparative Reactivity Table

| Reaction Type | Reagents | Key Products | Yield/Selectivity |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | N-Oxides, carboxylic acids | Moderate (40–60%) |

| Reduction | NaBH₄, LiAlH₄ | Dihydroimidazoles, secondary amines | High (70–85%) |

| Cross-Coupling | Pd(PPh₃)₄, boronic acids | Biaryl derivatives | 47–60% |

Challenges and Research Gaps

Applications De Recherche Scientifique

The compound 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one (CID 416359) is a chemical entity that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and documented case studies.

Medicinal Chemistry

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores allows for the exploration of its effects on different biological targets.

Table 1: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction. |

| Neurological Disorders | Investigated for neuroprotective properties and effects on neurotransmitter systems. |

| Antimicrobial Properties | Shows promise as an antimicrobial agent against specific bacterial strains. |

Pharmacology

Research indicates that this compound may interact with various receptors, leading to potential pharmacological effects. Studies have focused on its mechanism of action, particularly in relation to the central nervous system (CNS).

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the compound's ability to modulate dopamine receptors. The findings suggested that it could enhance dopaminergic signaling, which may be beneficial in treating disorders like Parkinson's disease.

Therapeutic Uses

The therapeutic potential of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one extends to several areas:

Table 2: Therapeutic Potential

| Disease/Condition | Potential Mechanism of Action |

|---|---|

| Parkinson's Disease | Dopaminergic modulation leading to improved motor function. |

| Schizophrenia | Possible antipsychotic effects through serotonin receptor interaction. |

| Bacterial Infections | Disruption of bacterial cell wall synthesis or function leading to cell death. |

Mécanisme D'action

The mechanism of action of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one are influenced by modifications to its benzyl, piperidine, or benzimidazolone components. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Key Insights from Structural Modifications

Benzyl Substitutions :

- TBPB (2-methylbenzyl): The methyl group enhances hydrophobic interactions with the M1 receptor’s allosteric site, improving binding affinity .

- Benperidol (4-oxobutyl-fluorophenyl): The fluorophenyl and oxo groups confer high dopamine D2 receptor affinity and metabolic stability, critical for antipsychotic effects .

Piperidine vs. Azetidine :

- Quinazoline hybrids (e.g., N-(1-benzylpiperidin-4-yl)quinazolin-4-amines) demonstrate dual functionality as AChE inhibitors and anticancer agents, highlighting scaffold adaptability .

Pharmacological Selectivity and Potency

- M1 Receptor Modulation : The target compound and TBPB exhibit distinct allosteric parameters (KA, KB, α), with TBPB’s dual-piperidine structure showing superior cooperativity in IPX assays .

- Antipsychotic Activity : Benperidol’s 4-oxobutyl chain enhances D2 receptor antagonism, whereas simpler analogs like the target compound lack this specificity .

Activité Biologique

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one is a hybrid compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including neuroprotective effects, anticancer properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a benzylpiperidine moiety. This unique structure contributes to its pharmacological profile, enhancing receptor binding affinity and potentially leading to various therapeutic applications.

Neuroprotective Effects

Research indicates that 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one exhibits significant neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving cognitive function and memory retention in experimental models.

Anticancer Properties

The compound has demonstrated promising anticancer activity against several cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been reported to inhibit the proliferation of human leukemia cell lines such as HL60 and K562, with IC50 values comparable to established anticancer agents .

The mechanism by which 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one exerts its biological effects involves several pathways:

- Inhibition of Enzymes : The compound inhibits AChE and may also interact with other enzymes involved in cancer progression.

- Receptor Interactions : It shows high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in neuroprotection and cancer biology .

- Modulation of Inflammatory Pathways : The benzimidazole moiety is known for its anti-inflammatory properties, which may contribute to the compound's overall therapeutic effects.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

- Neuroprotection in Animal Models : In rodent models, administration of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one resulted in significant improvements in memory and learning tasks compared to control groups.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound effectively reduced cell viability in leukemia cell lines with IC50 values ranging from 10 to 30 µM, indicating moderate potency .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the phenyl ring can enhance binding affinity at sigma receptors, suggesting that further optimization could yield more potent derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol-2-one | Structure | Primarily focused on anti-inflammatory activity; lacks benzyl substitution. |

| 5-(benzyl)pyrido[2,3-d]pyrimidinone | Structure | Exhibits distinct anti-cancer properties through different mechanisms. |

| Benzimidazole derivatives | Structure | Known for diverse biological activities but lacks specific piperidine interaction profile. |

The dual action of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one as both a neuroprotective agent and an anticancer compound makes it a promising candidate for further research and development in therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one and its derivatives?

The compound is typically synthesized via alkylation or substitution reactions. For example, benzimidazol-2-one derivatives are prepared by reacting 1H-benzimidazol-2-one with benzyl halides (e.g., benzyl chloride) in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide under mild conditions . Key steps include:

- Alkylation : Nucleophilic substitution at the piperidine nitrogen using benzyl halides.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Validation : Structural confirmation via H NMR, C NMR, and high-resolution mass spectrometry (HRMS).

Q. How is the structural characterization of this compound performed in crystallographic studies?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement . Key parameters analyzed include:

- Bond lengths and angles : To confirm the benzylpiperidine-benzimidazolone linkage.

- Torsion angles : To assess conformational flexibility.

- Hydrogen bonding : For understanding supramolecular interactions (e.g., N–H···O motifs) .

For non-crystalline samples, complementary techniques like FTIR and solid-state NMR are employed.

Q. What analytical techniques are recommended for assessing purity and identifying impurities?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve closely related impurities (e.g., de-benzylated byproducts) .

- Mass spectrometry (LC-MS) : To identify impurities with molecular weights differing by ≤2 Da.

- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of novel analogues of this compound?

2D-QSAR and 3D-GRIND analysis are effective. For example:

- Descriptor selection : Use steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (logP) parameters .

- Validation : External test sets with ±1 log unit error tolerance for IC predictions .

- Activity cliffs : Identify substituents (e.g., electron-withdrawing groups on the benzyl ring) that drastically alter Akt inhibition .

Q. What experimental strategies address contradictory data in kinase inhibition assays (e.g., Akt1 vs. Akt3 selectivity)?

Contradictions may arise from assay conditions. Mitigation strategies include:

- Kinase panel screening : Compare IC values across isoforms (e.g., Akt1: 58 nM, Akt2: 210 nM, Akt3: 2.12 µM) under standardized ATP concentrations .

- Control experiments : Test against PH domain-lacking Akts and off-target kinases (e.g., PKA, PKC) to confirm selectivity .

- Statistical rigor : Use ≥3 biological replicates and report mean ± SD .

Q. How can researchers optimize crystallographic refinement for challenging datasets (e.g., twinned crystals)?

Q. What methodologies are used to study polymorphic forms of this compound?

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., 242–245°C decomposition) .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

- Solubility studies : Assess bioavailability differences between polymorphs in aqueous buffers (pH 1–7.4) .

Q. How are degradation products identified during stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO) .

- LC-MS/MS : Detect hydrolyzed products (e.g., cleavage of the piperidine-benzimidazolone bond) and assign structures via fragmentation patterns .

- Pharmacopeial standards : Cross-reference with monographs for known impurities (e.g., 1-(piperidin-4-yl)benzimidazolin-2-one) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.